Cas no 339107-34-5 ((4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE)
(4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE Chemical and Physical Properties
Names and Identifiers
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- (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE
- 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine
- (4-chlorophenyl)-[4-(6-chloropyridin-2-yl)piperazin-1-yl]methanone
- Oprea1_741653
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- Inchi: 1S/C16H15Cl2N3O/c17-13-6-4-12(5-7-13)16(22)21-10-8-20(9-11-21)15-3-1-2-14(18)19-15/h1-7H,8-11H2
- InChI Key: PZVAZPQVUSNAIN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=N1)N1CCN(C(C2C=CC(=CC=2)Cl)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 380
- XLogP3: 3.8
- Topological Polar Surface Area: 36.4
(4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 9B-015-1MG |
(4-chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone |
339107-34-5 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 9B-015-5MG |
(4-chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone |
339107-34-5 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 9B-015-10MG |
(4-chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone |
339107-34-5 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 9B-015-50MG |
(4-chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone |
339107-34-5 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 9B-015-100MG |
(4-chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone |
339107-34-5 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904017-1g |
1-(4-Chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine |
339107-34-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A938453-1g |
1-(4-Chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine |
339107-34-5 | 90% | 1g |
$350.0 | 2024-04-19 |
(4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE Suppliers
(4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE
Introduction to (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE and Its Significance in Modern Chemical Research
The compound with the CAS number 339107-34-5 is a highly intriguing molecule known as (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE. This sophisticated organic compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. The presence of both chlorophenyl and piperazine moieties, coupled with a pyridine substituent, makes this molecule a versatile scaffold for designing novel bioactive agents.
In recent years, the development of targeted therapies has been revolutionized by the discovery of small molecules that can modulate specific biological pathways. The structure of (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE suggests that it may interact with various proteins and enzymes, making it a promising candidate for drug discovery. Specifically, the chlorophenyl group can serve as a pharmacophore for binding to aromatic residues in protein targets, while the piperazine moiety is known to enhance solubility and bioavailability, crucial factors for drug efficacy.
One of the most exciting aspects of this compound is its potential role in addressing neurological disorders. The piperazine ring is frequently found in drugs that target neurotransmitter receptors, such as serotonin and dopamine receptors. By incorporating this moiety into (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE, researchers aim to develop compounds that can modulate these receptors with high selectivity. This could lead to the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the chloro substituents on both the phenyl ring and the pyridine ring contribute to the compound's reactivity and functionalization potential. These chlorine atoms can participate in various chemical reactions, allowing for further derivatization and optimization of the molecule. Such flexibility is invaluable in medicinal chemistry, where subtle modifications can significantly alter biological activity. Recent studies have demonstrated that compounds with similar structural motifs have shown promise in preclinical trials for their ability to inhibit certain kinases and transcription factors involved in cancer progression.
The synthesis of (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled chemists to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for scalable production methods necessary for pharmaceutical applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE with biological targets. By employing techniques such as docking simulations and quantum mechanical calculations, researchers can predict how this compound might bind to proteins and assess its potential efficacy. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level, thereby guiding the design of more potent and selective drug candidates.
The growing interest in personalized medicine has also influenced the research on this compound. By leveraging genetic data and biomarkers, scientists aim to identify patient subgroups that are most likely to benefit from treatments involving molecules like (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE. This personalized approach holds the promise of improving treatment outcomes while minimizing side effects, thereby enhancing patient care.
In conclusion, (4-CHLOROPHENYL)[4-(6-CHLORO-2-PYRIDINYL)PIPERAZINO]METHANONE, identified by its CAS number 339107-34-5, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one are poised to play a crucial role in shaping the future of medicine.
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